molecular formula C13H12BClO3 B150926 2-Benzyloxy-5-chlorophenylboronic acid CAS No. 612832-83-4

2-Benzyloxy-5-chlorophenylboronic acid

Cat. No. B150926
M. Wt: 262.5 g/mol
InChI Key: SLERXVFZNNSBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-5-chlorophenylboronic acid is a boronic acid derivative, which is a class of compounds known for their utility in various organic reactions, particularly in Suzuki-Miyaura cross-coupling reactions. While the provided papers do not directly discuss 2-benzyloxy-5-chlorophenylboronic acid, they do provide insights into the chemistry of related phenylboronic acid compounds and their derivatives.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 2,6-diformylphenylboronic acid involves the formation of intermolecular hydrogen bonds and tautomeric equilibrium in solution, as demonstrated by multinuclear NMR spectroscopy . Similarly, the synthesis of 2-(2-bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, which is related to phenylboronic acids, involves esterification and a subsequent Br/Li exchange reaction . These methods could potentially be adapted for the synthesis of 2-benzyloxy-5-chlorophenylboronic acid.

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives is often characterized by X-ray diffraction. For instance, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid shows centrosymmetric hydrogen-bonded cyclic dimers, with the carboxylic acid group lying in the plane of the attached benzene ring . This information is valuable for understanding the potential molecular structure of 2-benzyloxy-5-chlorophenylboronic acid.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in diverse chemical reactions. For example, 2-formylphenylboronic acid reacts with secondary amines to form benzoxaboroles or boroxins, depending on the amine structure . Additionally, phenylboronic acid catalyzes the synthesis of benzoxazole derivatives from salicylaldehydes and o-aminophenols . These reactions highlight the versatility of phenylboronic acids in organic synthesis, which could extend to 2-benzyloxy-5-chlorophenylboronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives can be influenced by their molecular structure. For example, polyesters derived from carboxyphenylbenzoxazole show thermotropic behavior, forming nematic or isotropic melts depending on the substituents . The reactivity of phenylboronic acids with alkynes in the presence of a rhodium catalyst, leading to the cleavage of silicon-methyl bonds, is another example of the unique properties of these compounds . These findings provide a foundation for predicting the properties of 2-benzyloxy-5-chlorophenylboronic acid.

Scientific Research Applications

Synthesis and Coupling Reactions

  • Copper-Facilitated Suzuki-Miyaura Coupling : A study by Hergert et al. (2018) describes a method for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling, potentially relevant to 2-benzyloxy-5-chlorophenylboronic acid due to similar boronic acid reactivity (Hergert et al., 2018).

  • Rhodium-Catalyzed Carboxylation with CO2 : Research by Ukai et al. (2006) highlights the transformation of arylboronic esters to benzoic acid derivatives via Rhodium-catalyzed carboxylation, relevant to the carboxylation potential of 2-benzyloxy-5-chlorophenylboronic acid (Ukai et al., 2006).

Organic Synthesis

  • Synthesis of Azo-Pyrazoline Derivatives : Hawaiz and Samad (2012) detail the synthesis of derivatives using a similar compound, indicating the potential for 2-benzyloxy-5-chlorophenylboronic acid in synthesizing biologically active compounds (Hawaiz & Samad, 2012).

  • Preparation of Sulfonated Poly(p-phenylene) Derivatives : A study by Ghassemi and McGrath (2004) on the synthesis of high molecular weight poly(2,5-benzophenone) derivatives could relate to the use of 2-benzyloxy-5-chlorophenylboronic acid in polymer chemistry (Ghassemi & McGrath, 2004).

Bioactive Compounds and Medicinal Chemistry

  • Antiproliferative and Proapoptotic Activity in Cancer Cells : Psurski et al. (2018) explored phenylboronic acid derivatives for antiproliferative potential, which could include 2-benzyloxy-5-chlorophenylboronic acid derivatives (Psurski et al., 2018).

  • Antimicrobial Activity of Thioureides : Limban et al. (2008) reported on the antimicrobial properties of thioureides derived from benzoic acid, which may be relevant in the context of similar boronic acid compounds (Limban et al., 2008).

Electrochemistry

  • Use in Lithium-Ion Batteries : A study by Chen and Amine (2007) on a bifunctional electrolyte additive for lithium-ion batteries, involving a boron-based compound, could have implications for 2-benzyloxy-5-chlorophenylboronic acid in similar applications (Chen & Amine, 2007).

Environmental Chemistry

  • Degradation of Organic Pollutants : Boye et al. (2003) researched the degradation of organic pollutants in water, which could be relevant to the potential environmental applications of 2-benzyloxy-5-chlorophenylboronic acid (Boye et al., 2003).

Safety And Hazards

2-Benzyloxy-5-chlorophenylboronic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

(5-chloro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLERXVFZNNSBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400739
Record name 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-5-chlorophenylboronic acid

CAS RN

612832-83-4
Record name 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxy-5-chlorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Butyllithium (11.5 ml, 28.7 mmol, 2.5 M) was added, under nitrogen, over 10 minutes, to a solution of 2-benzyloxy-5-chloro-iodobenzene (9 g, 26.2 mmol) in THF (40 ml) at −100° C. The reaction mixture was then warmed up at −78° C. and stirred for 1 hour (at −78° C.) before triisopropyl borate (18 ml, 78.4 mmol) was added over 10 minutes. The reaction mixture was then warmed to room temperature before a solution of HCl (60 ml, 1M) was added. The mixture was vigorously stirred for 1½ hours. The organic phase was separated, washed sequentially with water and brine, dried (MgSO4) filtered and concentrated. The residue was triturated with a 30% solution of ether in iso-hexane and filtered to give the title compound (3.62 g, 53%) as a white solid.
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

A solution of butyl lithium (1.6M in hexane) (50 ml) was added dropwise to a stirred solution of the product from step (i) (23 g) in diethylether (300 ml) at −70° C. After 1 h a further 18 ml of butyl lithium was added, left for 0.75 h, then trimethylborate (10 ml) added and the mixture warmed to RT and left for 16 h. 2M Hydrochloric acid (100 ml) was added, stirred for 1 h then the organic layer separated and extracted with aqueous sodium hydroxide solution. The basic layer was acidified with 2M hydrochloric acid solution, extracted with diethylether which was dried and evaporated under reduced pressure. The residue was triturated with iso-hexane and filtered. Yield 10.8 g
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-5-chlorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Benzyloxy-5-chlorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Benzyloxy-5-chlorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Benzyloxy-5-chlorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Benzyloxy-5-chlorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Benzyloxy-5-chlorophenylboronic acid

Citations

For This Compound
1
Citations
A Hall, RA Bit, SH Brown, HM Chaignot… - Bioorganic & medicinal …, 2006 - Elsevier
… Scheme 1 depicts the synthesis of 2-benzyloxy-5-chloroiodobenzene 25 and 2-benzyloxy-5-chlorophenylboronic acid 26 which proved useful intermediates in the synthesis of several …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.